molecular formula C16H17N3O3S B2787919 ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate CAS No. 1170399-35-5

ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate

Cat. No.: B2787919
CAS No.: 1170399-35-5
M. Wt: 331.39
InChI Key: CUSCHDVAHUCFGP-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of indole , a heterocyclic aromatic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, but the specific interactions of this compound remain to be elucidated.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Properties

IUPAC Name

ethyl 2-[[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-3-22-16(21)15(20)17-14-12-8-23-9-13(12)18-19(14)11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSCHDVAHUCFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.